Stereochemical Provenance: cis-(3R,4R) Configuration Required for SYK and DPP-4 Inhibitor Activity
In the co-crystal structure of SYK with GSK143 (PDB 3SRV, resolution 1.95 Å), the (3R,4R)-3-aminotetrahydropyran-4-yl moiety forms a key hydrogen-bonding interaction with the kinase hinge region [1]. GSK143 exhibits SYK pIC50 = 7.5 (IC50 ≈ 31.6 nM), and TAS05567, another inhibitor incorporating the identical cis-(3R,4R) aminotetrahydropyran core, achieves SYK IC50 = 0.37 nM with selectivity over 187 other kinases . The trans diastereomer is not reported as a ligand in any PDB entry and is absent from major catalogs (Combi-Blocks, Bidepharm, Leyan), indicating it either does not bind or cannot be practically synthesized . The cis configuration is thus a structural prerequisite for target engagement in this chemotype.
| Evidence Dimension | Stereochemical requirement for kinase inhibition |
|---|---|
| Target Compound Data | cis-(3R,4R) configuration present in GSK143 (SYK pIC50 7.5) and TAS05567 (SYK IC50 0.37 nM) |
| Comparator Or Baseline | trans-(3S,4R) isomer: no PDB ligand entries, not commercially listed, no reported biological activity for this scaffold |
| Quantified Difference | Qualitative: cis isomer enables target engagement; trans isomer inactive |
| Conditions | X-ray crystallography (PDB 3SRV, 1.95 Å); SYK biochemical inhibition assay; 192-kinase panel for TAS05567 |
Why This Matters
Procurement of the cis isomer is mandatory for any program targeting SYK, DPP-4, or related enzymes with this pharmacophore; the trans isomer is not a viable substitute.
- [1] PDB 3SRV. Crystal structure of SYK with GSK143. Liddle J, et al. Bioorg Med Chem Lett. 2011;21(20):6188-6194. Resolution 1.95 Å. The ligand 2-{[(3R,4R)-3-aminotetrahydro-2H-pyran-4-yl]amino}-4-[(4-methylphenyl)amino]pyrimidine-5-carboxamide is resolved. View Source
